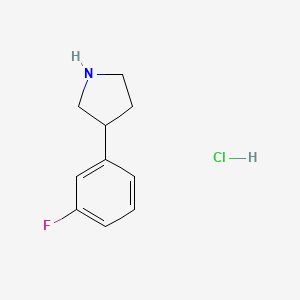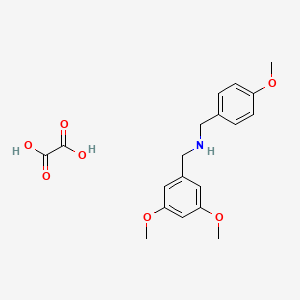![molecular formula C13H16Cl2N2 B1388290 [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride CAS No. 1185304-66-8](/img/structure/B1388290.png)
[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride
Vue d'ensemble
Description
“[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1185304-66-8 . It has a molecular weight of 271.19 and its molecular formula is C13H16Cl2N2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2.2ClH/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12;;/h1-2,5-10H,3-4,14H2;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 271.19 and a molecular formula of C13H16Cl2N2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride are currently unknown. This compound is a biochemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Analyse Biochimique
Biochemical Properties
[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for signal transduction. Additionally, it can alter the expression of certain genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves specific interactions, such as hydrogen bonds or van der Waals forces. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions. At higher doses, it can become toxic, leading to adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter metabolite levels within cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, ultimately influencing its overall impact on cellular processes .
Propriétés
IUPAC Name |
4-(2-pyridin-3-ylethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12;;/h1-2,5-10H,3-4,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJGGWVNBBWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



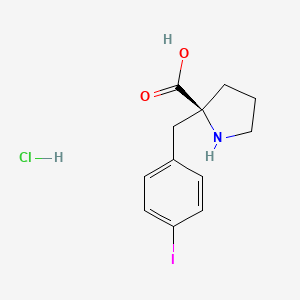
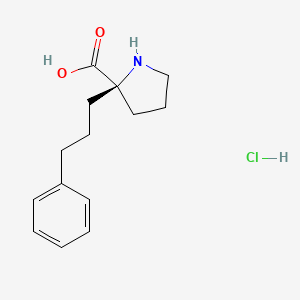


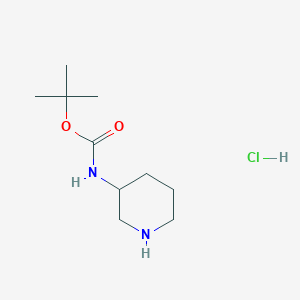
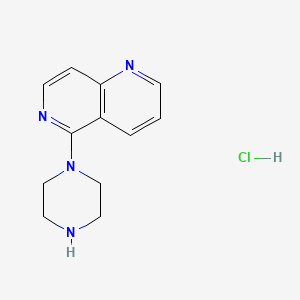

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B1388219.png)
![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)
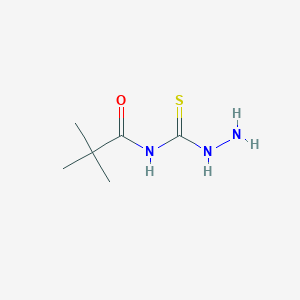
![N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine](/img/structure/B1388226.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)
